

# LEO 39652 stability in different experimental conditions

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## Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691

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## Application Notes and Protocols for LEO 39652 Stability

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the stability profile of **LEO 39652** under various experimental conditions and to offer detailed protocols for its stability assessment. This document is intended to guide the user in designing and executing robust stability studies.

## Introduction

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[1] Understanding the stability of **LEO 39652** under various environmental conditions is essential for the development of a safe, effective, and stable drug product.[2] This document outlines the stability profile of **LEO 39652** under conditions of hydrolysis, oxidation, photolysis, and thermal stress. It also provides detailed protocols for conducting forced degradation studies and for the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and to establish the degradation pathways.[3] This information is crucial for developing and validating a stability-indicating analytical method, which is a method that can accurately measure the active ingredient in the presence of its degradation products,

excipients, and other potential impurities.[4][5] The protocols and data presented herein are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

## Stability Profile of LEO 39652

The stability of **LEO 39652** was evaluated under various stress conditions. The following tables summarize the quantitative data obtained from these studies.

### Forced Degradation Studies Summary

Forced degradation studies were conducted to assess the intrinsic stability of **LEO 39652**. The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition	Reagent/Condition	Duration	Temperature	% Degradation of LEO 39652	Major Degradants Formed
Acid Hydrolysis	0.1 M HCl	24 hours	80°C	15.2%	DP-H1, DP-H2
Base Hydrolysis	0.1 M NaOH	4 hours	60°C	18.5%	DP-B1, DP-B2
Oxidation	3% H <sub>2</sub> O <sub>2</sub>	12 hours	25°C	12.8%	DP-O1
Thermal	Solid State	48 hours	105°C	8.5%	DP-T1
Photolytic	Solid State (ICH Q1B)	1.2 million lux hours & 200 watt hours/m <sup>2</sup>	25°C	5.3%	DP-P1

DP = Degradation Product

### Long-Term and Accelerated Stability Data

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance.

Storage Condition	Time Point	LEO 39652 Assay (%)	Total Impurities (%)
Long-Term (25°C ± 2°C / 60% RH ± 5% RH)	0 months	99.8%	0.2%
	3 months	99.7%	0.3%
	6 months	99.5%	0.5%
	12 months	99.2%	0.8%
Accelerated (40°C ± 2°C / 75% RH ± 5% RH)	0 months	99.8%	0.2%
	3 months	98.5%	1.5%
	6 months	97.2%	2.8%

## Experimental Protocols

### Protocol for Forced Degradation Study

This protocol describes the procedures for subjecting **LEO 39652** to various stress conditions to induce degradation.

#### 3.1.1 Materials and Reagents

- **LEO 39652** Drug Substance
- Hydrochloric Acid (HCl), 0.1 M
- Sodium Hydroxide (NaOH), 0.1 M
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>), 3%
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)

- pH meter
- Thermostatic oven
- Photostability chamber

### 3.1.2 Procedure

- Preparation of Stock Solution: Prepare a stock solution of **LEO 39652** in acetonitrile at a concentration of 1 mg/mL.
- Acid Hydrolysis:
  - To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
  - Incubate the solution at 80°C for 24 hours.
  - After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
  - Dilute with mobile phase to the target concentration for HPLC analysis.
- Base Hydrolysis:
  - To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
  - Incubate the solution at 60°C for 4 hours.
  - After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.
  - Dilute with mobile phase to the target concentration for HPLC analysis.
- Oxidative Degradation:
  - To 1 mL of the stock solution, add 1 mL of 3% H<sub>2</sub>O<sub>2</sub>.
  - Store the solution at room temperature (25°C) for 12 hours, protected from light.
  - Dilute with mobile phase to the target concentration for HPLC analysis.

- Thermal Degradation:
  - Place a thin layer of **LEO 39652** solid in a petri dish.
  - Heat in a thermostatic oven at 105°C for 48 hours.
  - After exposure, allow the sample to cool and dissolve in the mobile phase to the target concentration for HPLC analysis.
- Photolytic Degradation:
  - Place a thin layer of **LEO 39652** solid in a chemically inert transparent container.
  - Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
  - A control sample should be wrapped in aluminum foil to protect it from light.
  - After exposure, dissolve the sample in the mobile phase to the target concentration for HPLC analysis.

## Protocol for Stability-Indicating HPLC Method

This protocol outlines the HPLC method used for the analysis of **LEO 39652** and its degradation products. Most procedures for small-molecule drugs utilize gradient reversed-phase liquid chromatography (RPLC) with ultraviolet (UV) detection.

### 3.2.1 Chromatographic Conditions

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:

Time (min)	%A	%B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |

- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- Detection Wavelength: 254 nm

### 3.2.2 System Suitability

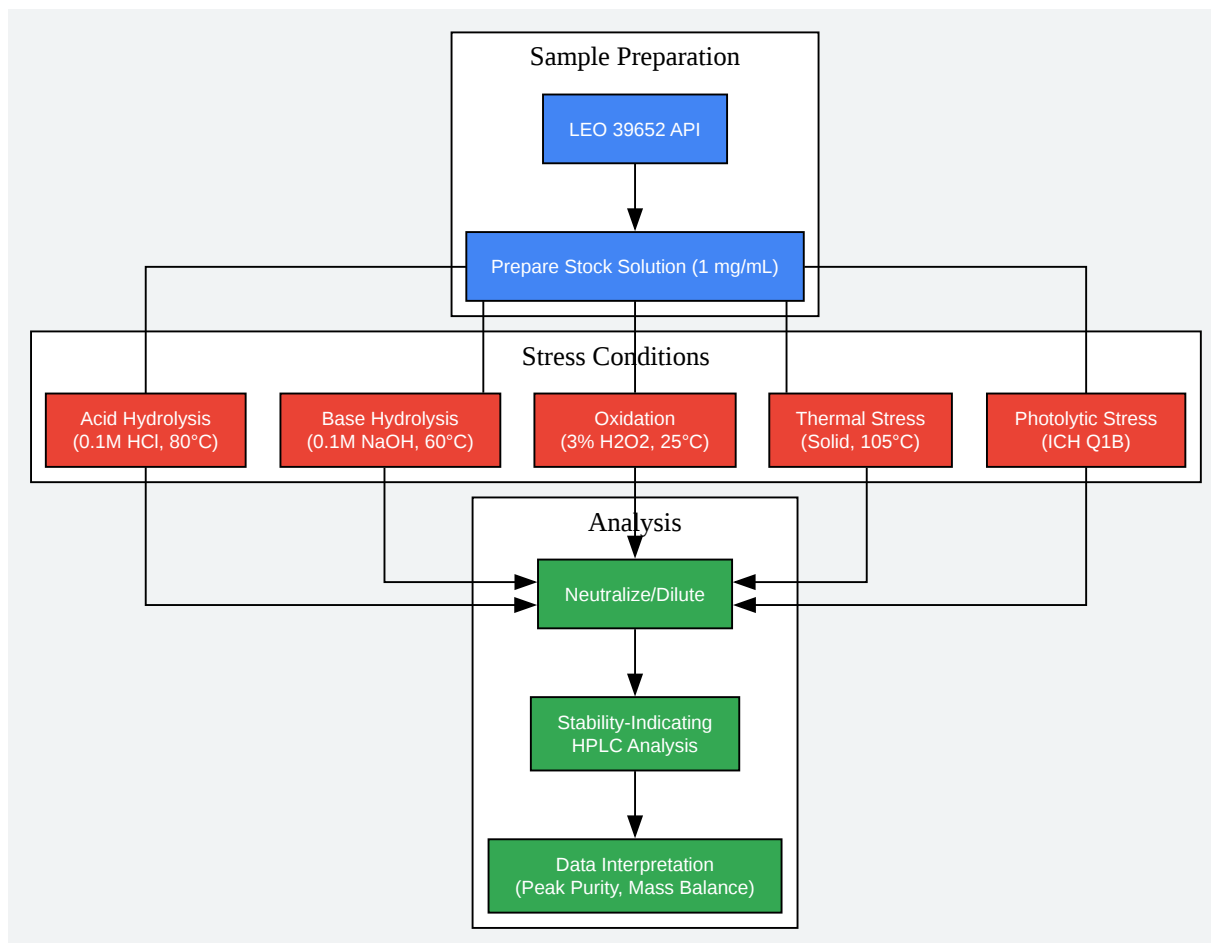
- Tailing Factor:  $\leq 2.0$  for the **LEO 39652** peak
- Theoretical Plates:  $\geq 2000$  for the **LEO 39652** peak
- Resolution:  $\geq 2.0$  between **LEO 39652** and the closest eluting peak

### 3.2.3 Data Analysis

- Calculate the percentage of degradation using the following formula: % Degradation =  $[(\text{Initial Area} - \text{Stressed Area}) / \text{Initial Area}] * 100$
- Calculate the percentage of each impurity using the area normalization method.

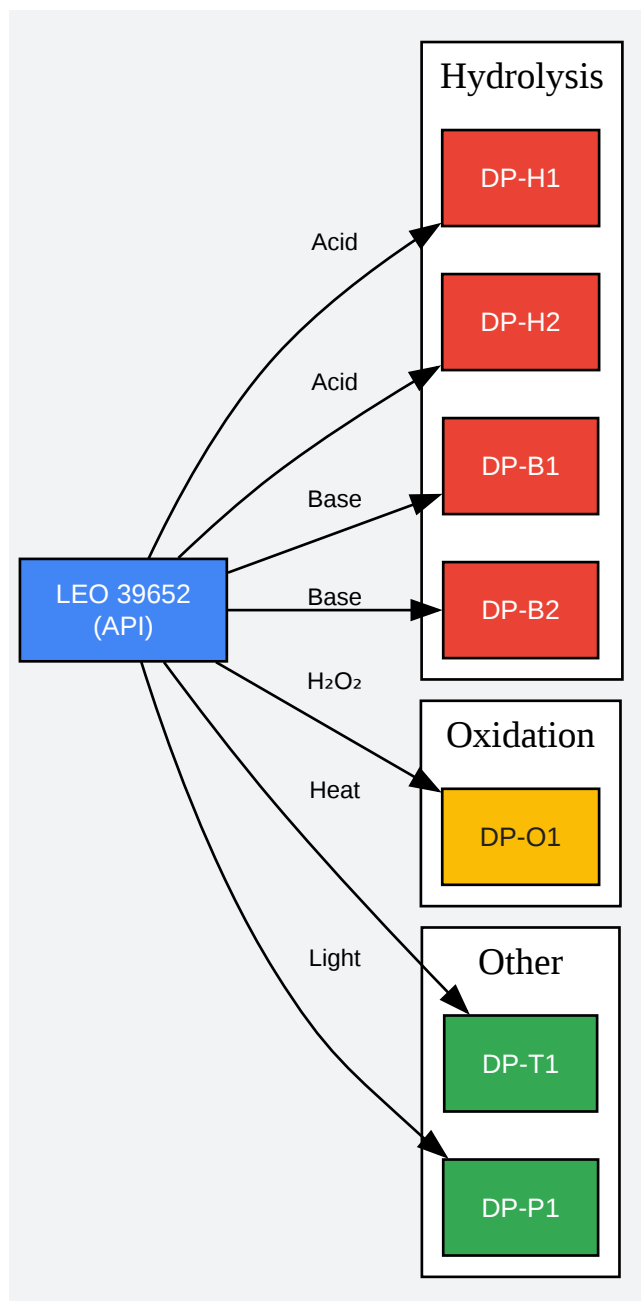
## Visualizations

## Signaling Pathways and Workflows



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Caption: Workflow for the forced degradation study of **LEO 39652**.



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Caption: Potential degradation pathways of **LEO 39652**.

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